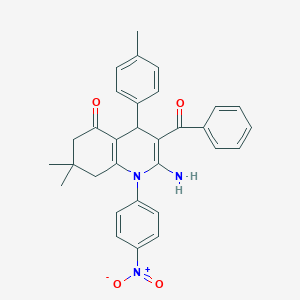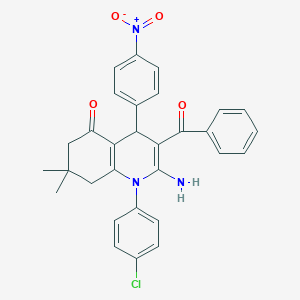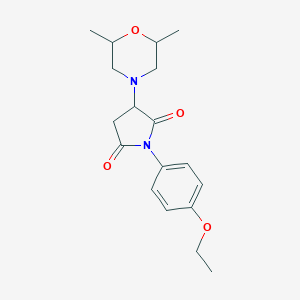
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as CX717, is a novel compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. CX717 has been shown to enhance learning and memory in animal models, and there is growing interest in its potential as a treatment for cognitive disorders in humans.
Wirkmechanismus
The exact mechanism of action of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione enhances cognitive function by modulating the activity of AMPA receptors in the brain. AMPA receptors are involved in the transmission of signals between neurons and are critical for learning and memory. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to increase the activity of AMPA receptors, which may explain its cognitive-enhancing effects.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to have other biochemical and physiological effects. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been found to increase the release of dopamine and acetylcholine in the brain, which are neurotransmitters that are involved in cognitive function. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments is that it is relatively easy to synthesize and can be produced on a large scale. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has also been extensively studied in animal models, which makes it a well-characterized compound. However, one limitation of using 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its cognitive-enhancing effects.
Zukünftige Richtungen
There are several future directions for research on 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action and how it modulates the activity of AMPA receptors. Another direction is to study its potential as a treatment for cognitive disorders in humans. Clinical trials are needed to determine the safety and efficacy of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione in humans. Additionally, research on the long-term effects of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is needed to determine its potential as a cognitive enhancer over extended periods of time.
Conclusion:
In conclusion, 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is a novel compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. Its synthesis method is relatively simple, and it has been extensively studied in animal models. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione enhances cognitive function by modulating the activity of AMPA receptors in the brain. It has potential as a treatment for cognitive disorders such as Alzheimer's disease and dementia. However, further research is needed to fully understand its mechanism of action and its potential as a cognitive enhancer in humans.
Synthesemethoden
The synthesis of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione involves the reaction of 4-methylphenylacetic acid with cyclooctylamine to form an amide intermediate. The amide intermediate is then cyclized with phosgene to form 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione. The synthesis method of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been extensively studied in animal models, and the results have shown that it has the potential to enhance learning and memory. In a study conducted on rats, 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione was found to improve performance in a spatial memory task. Another study conducted on monkeys showed that 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione improved performance in a delayed matching-to-sample task. These findings suggest that 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione may have potential as a treatment for cognitive disorders such as Alzheimer's disease and dementia.
Eigenschaften
Produktname |
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione |
|---|---|
Molekularformel |
C19H26N2O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
3-(cyclooctylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H26N2O2/c1-14-9-11-16(12-10-14)21-18(22)13-17(19(21)23)20-15-7-5-3-2-4-6-8-15/h9-12,15,17,20H,2-8,13H2,1H3 |
InChI-Schlüssel |
VERBIKTULGISQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCCCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)
![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304399.png)
![2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B304402.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B304404.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304405.png)